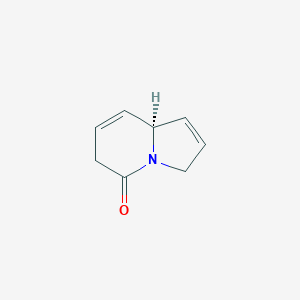
(8aS)-6,8a-dihydro-3H-indolizin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aS)-6,8a-dihydro-3H-indolizin-5-one is a heterocyclic organic compound that belongs to the family of indolizines. It is a cyclic molecule that contains nitrogen atoms in its ring structure. The compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism Of Action
The mechanism of action of (8aS)-6,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical And Physiological Effects
Several studies have reported that (8aS)-6,8a-dihydro-3H-indolizin-5-one possesses various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities. Additionally, (8aS)-6,8a-dihydro-3H-indolizin-5-one has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its potential as a scaffold for the development of new drugs. The compound possesses a unique ring structure that may allow for the development of novel pharmacophores. However, one of the limitations of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (8aS)-6,8a-dihydro-3H-indolizin-5-one. One possible direction is the development of new derivatives of the compound with improved solubility and bioactivity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound may be useful in the development of new materials with unique physical and chemical properties.
Synthesis Methods
The synthesis of (8aS)-6,8a-dihydro-3H-indolizin-5-one can be achieved through different methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The reaction leads to the formation of a cyclic imine intermediate, which is then reduced to (8aS)-6,8a-dihydro-3H-indolizin-5-one.
Scientific Research Applications
(8aS)-6,8a-dihydro-3H-indolizin-5-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a scaffold for the development of new drugs.
properties
CAS RN |
151983-40-3 |
|---|---|
Product Name |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(8aS)-6,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m0/s1 |
InChI Key |
UQZANANSZTVBKA-ZETCQYMHSA-N |
Isomeric SMILES |
C1C=C[C@H]2C=CCN2C1=O |
SMILES |
C1C=CC2C=CCN2C1=O |
Canonical SMILES |
C1C=CC2C=CCN2C1=O |
synonyms |
5(3H)-Indolizinone,6,8a-dihydro-,(8aS)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



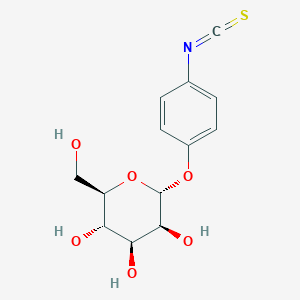
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
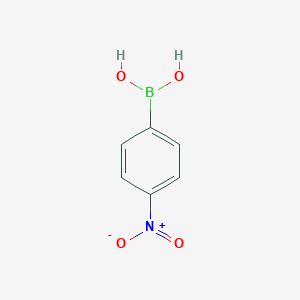
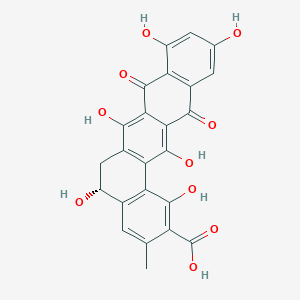
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
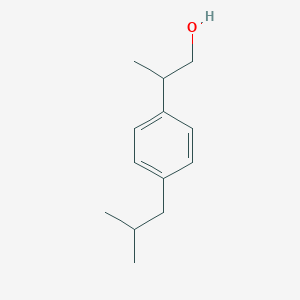
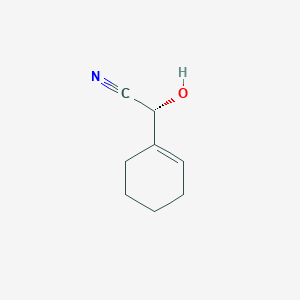
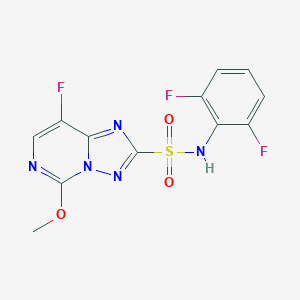
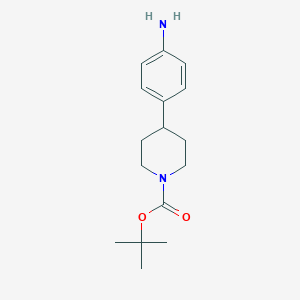

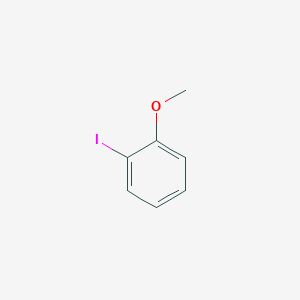
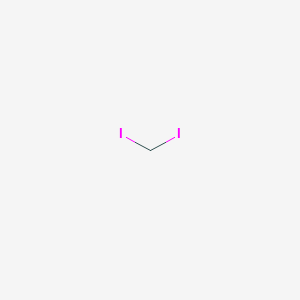
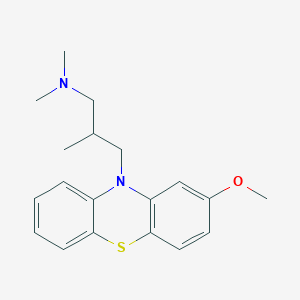
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)